Spiro[1,3-dihydroindene-2,1'-cyclohexane]-1-amine;hydrochloride
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Overview
Description
Spiro[1,3-dihydroindene-2,1’-cyclohexane]-1-amine;hydrochloride is a spirocyclic compound characterized by a unique structure where two rings are connected through a single shared carbon atom
Mechanism of Action
Target of Action
This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological and pharmacological activities .
Mode of Action
These activities are often due to their interaction with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Spirocyclic compounds are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of Action
Spirocyclic compounds are known to have a wide range of effects at the molecular and cellular levels, often resulting from their interaction with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[1,3-dihydroindene-2,1’-cyclohexane]-1-amine;hydrochloride typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition reaction, where a conjugated azomethine ylide reacts with a dipolarophile . Another approach is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spirocyclic compounds often employs metal-catalyzed reactions to enhance yield and selectivity. Catalysts such as palladium or nickel are commonly used in these processes . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dihydroindene-2,1’-cyclohexane]-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction may yield spirocyclic alcohols.
Scientific Research Applications
Spiro[1,3-dihydroindene-2,1’-cyclohexane]-1-amine;hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]: Another spirocyclic compound with similar structural features.
Spiro[indeno[1,2-b]quinoxaline]: Known for its biological activities and potential as a drug candidate.
Spiro[cyclohexane-1,2’-inden]: Used in the synthesis of materials with unique properties.
Uniqueness
Spiro[1,3-dihydroindene-2,1’-cyclohexane]-1-amine;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. These properties include enhanced stability, rigidity, and the ability to interact with biological targets in a specific manner. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,1'-cyclohexane]-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c15-13-12-7-3-2-6-11(12)10-14(13)8-4-1-5-9-14;/h2-3,6-7,13H,1,4-5,8-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNOQANTCGPDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460755-83-1 |
Source
|
Record name | 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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